2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
2-(3-(4-Bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a heterocyclic compound featuring a triazolopyrimidine core modified with a 4-bromophenyl group at position 3 and an acetamide-linked furan-2-ylmethyl substituent at position 5. While its specific applications remain under investigation, triazolopyrimidines are widely studied for kinase inhibition, anticancer, and antimicrobial activities. Synthetic routes for analogous compounds often employ coupling reactions in polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as cesium carbonate, as seen in related heterocyclic syntheses .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O3/c18-11-3-5-12(6-4-11)24-16-15(21-22-24)17(26)23(10-20-16)9-14(25)19-8-13-2-1-7-27-13/h1-7,10H,8-9H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVDIMVVUPZEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation. The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors.
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B). Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity.
Biochemical Pathways
The compound’s interaction with LSD1 can significantly inhibit the activity of LSD1. This leads to changes in the methylation status of lysine residues on histone proteins, which can affect gene expression and cellular functions.
Biological Activity
The compound 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide represents a novel heterocyclic structure with potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The key steps often include the formation of the triazole and pyrimidine rings, followed by the introduction of the furan moiety.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Compounds with similar structures have been reported to inhibit enzymes such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which are crucial in cancer progression and cell cycle regulation .
- Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit potent anticancer activity. For instance, compounds with similar scaffolds showed IC50 values in the nanomolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and H1975 (non-small cell lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 | 5.67 |
| 2 | A549 | 10.31 |
| 3 | A549 | 9.76 |
| 14 | MCF-7 | 1.24 |
Antimicrobial Activity
The antimicrobial efficacy was evaluated against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 18 |
| Staphylococcus aureus | 20 |
Case Studies
- EGFR Inhibition : A study highlighted that a closely related compound exhibited an IC50 value of 14.8 nM against EGFR. This suggests that the compound may possess similar inhibitory effects on EGFR due to structural similarities .
- Cytotoxicity Evaluation : Another study evaluated a series of triazolo-pyrimidine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with larger substituents at specific positions had reduced potency, emphasizing the importance of molecular structure in biological activity .
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds include:
- Triazolopyrimidines with varying aryl substituents : Replacement of the 4-bromophenyl group with chloro-, methyl-, or nitro-substituted phenyl alters electronic and steric properties.
- Modified side chains : Substituting the furan-2-ylmethyl group with thiophene, pyridine, or alkyl chains impacts hydrogen-bonding capacity and lipophilicity.
- Core heterocycle variants : Benzo[b][1,4]oxazin derivatives (e.g., ’s compounds) differ in ring structure but share synthetic methodologies .
Physicochemical Properties
The table below compares key properties of the target compound and analogues (hypothetical data inferred from structural trends):
Key Observations :
- The furan side chain improves solubility relative to thiophene due to oxygen’s hydrogen-bonding capacity.
- Benzo[b][1,4]oxazin derivatives () exhibit higher solubility, likely due to reduced planarity and increased polarity .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolo[4,5-d]pyrimidinone core via cyclization of substituted pyrimidine precursors under acidic conditions (e.g., H₂SO₄ or PPA) .
- Step 2 : Introduction of the 4-bromophenyl group at position 3 using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3 : Acetamide functionalization via alkylation of the furan-2-ylmethylamine moiety using chloroacetyl chloride or activated esters, followed by purification via flash chromatography (silica gel, eluent: EtOAc/hexane gradient) .
- Key Reagents : 4-bromophenylboronic acid, furfurylamine, and coupling agents like EDC/HOBt .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% is standard .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.4–4.6 ppm, triazole protons at δ 8.1–8.3 ppm) .
- HRMS : Confirm molecular formula (e.g., C₁₉H₁₅BrN₆O₃ requires [M+H]⁺ = 463.03) .
- X-ray Crystallography (if crystals form): Resolve bond angles and stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Substituent Variation : Modify the bromophenyl group (e.g., replace Br with Cl, CF₃) and furan moiety (e.g., thiophene or pyridine analogs) to assess impact on target binding .
- Assay Design :
- In vitro : Enzyme inhibition assays (e.g., kinase profiling) with IC₅₀ determination using fluorescence polarization .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to assess selectivity .
- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .
Q. What experimental design strategies optimize synthesis yield and purity?
- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (temperature, catalyst loading, solvent ratio). For example, varying Pd catalyst (0.5–2 mol%) in Suzuki couplings to maximize yield .
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., cyclization) to improve reproducibility and reduce byproducts .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How can contradictions in biological activity data across assays be resolved?
- Orthogonal Assays : Validate hits using both enzymatic (e.g., ADP-Glo™ kinase assay) and cell-based (e.g., Western blot for phospho-targets) methods to rule out false positives .
- Solubility Correction : Account for DMSO concentration effects (e.g., ≤1% v/v) and use LC-MS to verify compound stability in assay buffers .
- Statistical Rigor : Apply Bland-Altman analysis to assess inter-assay variability and establish confidence intervals .
Q. What computational methods predict the compound’s binding modes and pharmacokinetics?
- Docking Simulations : Use Schrödinger Glide or AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the triazole core’s hydrogen bonding with catalytic lysine residues .
- MD Simulations : Assess binding stability (50–100 ns trajectories) and calculate binding free energy (MM-PBSA/GBSA) .
- ADME Prediction : SwissADME or ADMETLab to estimate logP (target ~3.5), CYP450 inhibition, and bioavailability .
Methodological Notes
- Synthetic Challenges : Steric hindrance at the triazole position may require microwave-assisted synthesis (100–120°C, 30 min) to accelerate reactivity .
- Data Reproducibility : Pre-validate NMR solvents (e.g., deuterated DMSO) to avoid peak splitting artifacts .
- Ethical Handling : Follow GHS guidelines for brominated intermediates (wear nitrile gloves, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
